3-Chloro-6-phenylimidazo[1,2-a]pyridine
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Overview
Description
3-Chloro-6-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 3-position and a phenyl group at the 6-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-phenylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine derivatives with α-haloketones. One common method is the condensation of 2-aminopyridine with α-bromoacetophenone under basic conditions. The reaction is usually carried out in a polar organic solvent such as ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also reduce the reaction time and minimize the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 3-substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Chloro-6-phenylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used to study the interaction with various biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of luminescent materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 3-Chloro-6-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Bromo-6-phenylimidazo[1,2-a]pyridine
- 6-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
3-Chloro-6-phenylimidazo[1,2-a]pyridine is unique due to the presence of the chlorine atom at the 3-position, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate for the synthesis of various derivatives with potential biological activities .
Properties
Molecular Formula |
C13H9ClN2 |
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Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-chloro-6-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-12-8-15-13-7-6-11(9-16(12)13)10-4-2-1-3-5-10/h1-9H |
InChI Key |
GDOSGSHWXWLASD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC=C3Cl)C=C2 |
Origin of Product |
United States |
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